molecular formula C17H13FN2OS B2636853 2-amino-N-(4-fluorophenyl)-5-phenylthiophene-3-carboxamide CAS No. 379239-70-0

2-amino-N-(4-fluorophenyl)-5-phenylthiophene-3-carboxamide

Cat. No.: B2636853
CAS No.: 379239-70-0
M. Wt: 312.36
InChI Key: SFDKAMLULPDWBS-UHFFFAOYSA-N
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Description

2-amino-N-(4-fluorophenyl)-5-phenylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an amino group, a fluorophenyl group, and a phenyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-fluorophenyl)-5-phenylthiophene-3-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.

    Introduction of Substituents: The phenyl and fluorophenyl groups are introduced through electrophilic aromatic substitution reactions. The amino group is typically introduced via nucleophilic substitution reactions.

    Amidation: The carboxamide group is formed by reacting the carboxylic acid derivative of the thiophene ring with an amine, such as 4-fluoroaniline, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as high-throughput screening, continuous flow chemistry, and the use of green solvents and catalysts may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-fluorophenyl)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol, depending on the reducing agent and conditions.

    Substitution: The amino and phenyl groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(4-chlorophenyl)-5-phenylthiophene-3-carboxamide
  • 2-amino-N-(4-bromophenyl)-5-phenylthiophene-3-carboxamide
  • 2-amino-N-(4-methylphenyl)-5-phenylthiophene-3-carboxamide

Uniqueness

2-amino-N-(4-fluorophenyl)-5-phenylthiophene-3-carboxamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to other similar compounds

Properties

IUPAC Name

2-amino-N-(4-fluorophenyl)-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2OS/c18-12-6-8-13(9-7-12)20-17(21)14-10-15(22-16(14)19)11-4-2-1-3-5-11/h1-10H,19H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDKAMLULPDWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)N)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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